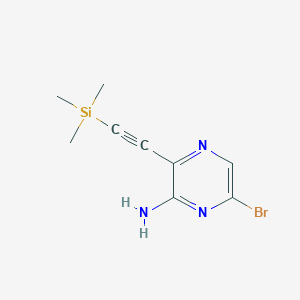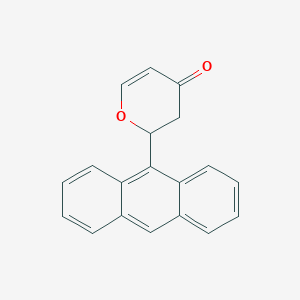
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one typically involves the reaction of anthracene-9-carbaldehyde with appropriate reagents to form the desired pyranone structure. One common method involves the condensation of anthracene-9-carbaldehyde with a suitable diketone under acidic or basic conditions to yield the pyranone ring . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process can be scaled up by optimizing reaction parameters and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydropyranone derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties enable it to act as a fluorescent probe, where it absorbs light and emits fluorescence. This property is exploited in cellular imaging and chemosensing applications. Additionally, its ability to form charge-transfer complexes with metal ions makes it useful in detecting and quantifying metal ions in biological and environmental samples .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-9-yl)-2H-pyran-4(3H)-one is unique due to its combination of an anthracene moiety and a pyranone ring, which imparts distinct photophysical and chemical properties. Compared to other anthracene derivatives, this compound exhibits enhanced fluorescence and chemosensor activity, making it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-anthracen-9-yl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H14O2/c20-15-9-10-21-18(12-15)19-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)19/h1-11,18H,12H2 |
InChI Key |
LXTOILQJXKQGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



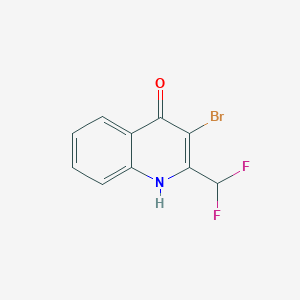
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
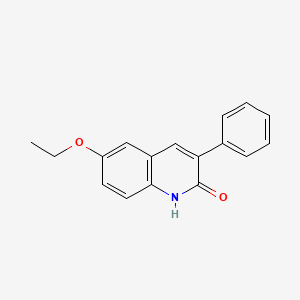
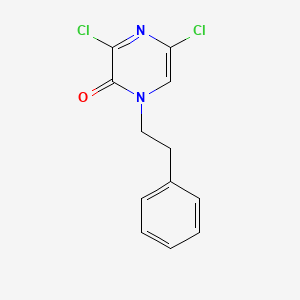

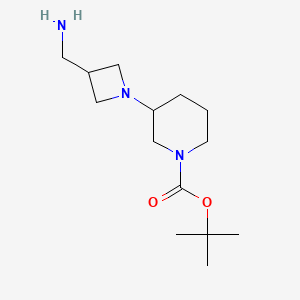
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
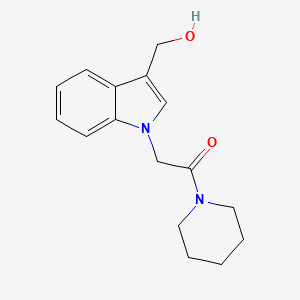
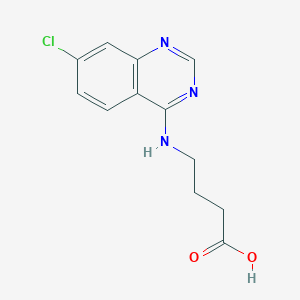
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

